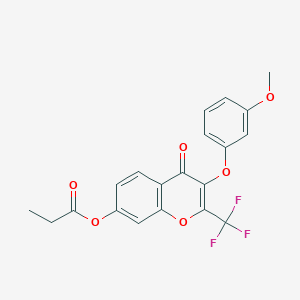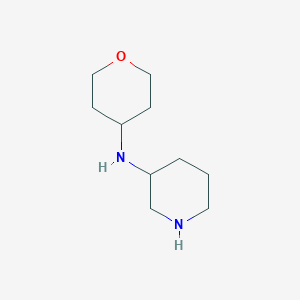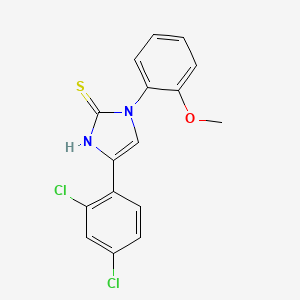![molecular formula C19H22N6O2 B2792138 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide CAS No. 1421445-42-2](/img/structure/B2792138.png)
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and a phenylpiperazine moiety. It has been studied for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
作用机制
Target of Action
The primary target of the compound “5-oxo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)pyrrolidine-2-carboxamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which enhances cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, leading to enhanced cholinergic neurotransmission . This can help alleviate the symptoms of conditions like Alzheimer’s disease, which are characterized by a deficiency in cholinergic neurotransmission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-phenylpiperazine in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound and an amine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where nucleophiles such as amines or thiols can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenyl group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role as an acetylcholinesterase inhibitor, which is crucial for studying the cholinergic system and its implications in neurodegenerative diseases.
Industry: Could be used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
相似化合物的比较
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to manage mild to moderate dementia.
Galantamine: An alkaloid that acts as a competitive and reversible inhibitor of acetylcholinesterase.
Uniqueness
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is unique due to its specific structure, which combines a pyrrolidine ring, a pyrimidine ring, and a phenylpiperazine moiety. This unique combination allows it to selectively inhibit acetylcholinesterase with high potency, making it a promising candidate for further development as a therapeutic agent .
属性
IUPAC Name |
5-oxo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c26-17-7-6-16(23-17)18(27)22-14-12-20-19(21-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2,(H,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGZAALFYOPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B2792056.png)
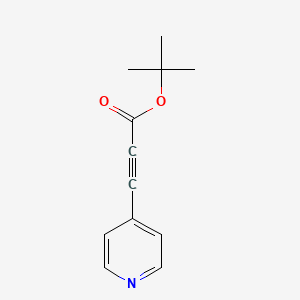
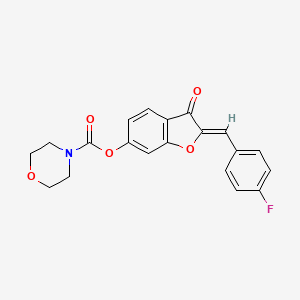
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2792061.png)
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2792064.png)
![2-Methyl-6-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2792066.png)
![4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2792067.png)
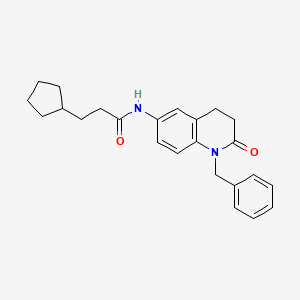
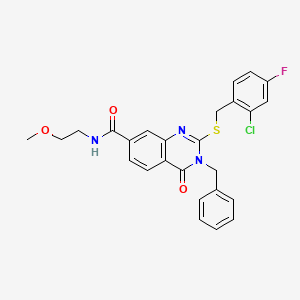
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2792072.png)
![7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2792073.png)
